Ddr1-IN-4
Overview
Description
DDR1-IN-4 is a highly potent inhibitor that selectively targets Discoidin Domain Receptor 1 (DDR1) autophosphorylation. This compound demonstrates exceptional efficacy with IC50 values of 29 nM and 1.9 μM for DDR1 and DDR2, respectively . This compound is primarily used in scientific research for its potential therapeutic benefits, particularly in the context of fibrosis and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DDR1-IN-4 involves a series of chemical reactions that are meticulously controlled to ensure high purity and yield. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical reactions and maintain high standards of safety and quality .
Chemical Reactions Analysis
Types of Reactions
DDR1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
DDR1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving DDR1 and DDR2.
Mechanism of Action
DDR1-IN-4 exerts its effects by selectively inhibiting the autophosphorylation of DDR1, a collagen-activated receptor tyrosine kinase . This inhibition disrupts the signaling pathways mediated by DDR1, leading to reduced cellular proliferation, migration, and invasion . The molecular targets of this compound include the kinase domain of DDR1, which is crucial for its activation and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to DDR1-IN-4 in terms of their structure and function, including:
DDR1-IN-1: Another potent inhibitor of DDR1 with similar selectivity and efficacy.
DDR1-IN-2: A compound with a slightly different chemical structure but comparable inhibitory activity against DDR1.
DDR1-IN-3: Known for its high selectivity against DDR1 and DDR2, used in various research applications.
Uniqueness of this compound
This compound stands out due to its exceptional selectivity and potency in inhibiting DDR1 autophosphorylation. Its unique chemical structure allows for high efficacy with minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXYURPAPXPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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